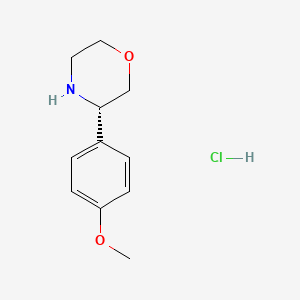

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride

説明

BenchChem offers high-quality (S)-3-(4-Methoxyphenyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Methoxyphenyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3S)-3-(4-methoxyphenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZMRYIDFXCERH-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2COCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride CAS 1171560-33-0

An In-Depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride (CAS 1171560-33-0)

Executive Summary: The Strategic Value of Chiral Morpholines

In the landscape of modern medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." Its unique combination of an ether oxygen and a secondary amine provides a balanced lipophilic-hydrophilic profile, enhancing aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability.

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS 1171560-33-0) represents an advanced evolution of this scaffold. By introducing a chiral 4-methoxyphenyl group at the C3 position, this building block provides a rigid spatial vector for pharmacophore projection. This specific stereochemical orientation is highly sought after in the development of kinase inhibitors, CNS-active agents, and neurodegenerative disease therapeutics, where the morpholine oxygen acts as a critical hydrogen bond acceptor (often interacting with the hinge region of kinase domains), while the chiral aryl group dictates target selectivity[1].

Physicochemical Profiling & Quantitative Data

To ensure reproducibility and stability in drug formulation, understanding the baseline physicochemical properties of this compound is critical. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation common to free secondary amines and to maximize solubility in polar reaction media.

Table 1: Physicochemical and Structural Properties

| Parameter | Specification / Value |

| CAS Number | 1171560-33-0 |

| Molecular Formula | C₁₁H₁₆ClNO₂ (C₁₁H₁₅NO₂ · HCl) |

| Molecular Weight | 229.70 g/mol |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Stereochemistry | (S)-enantiomer (C3 position) |

| Storage Temperature | 2-8 °C (Desiccated) |

| Key Functional Utility | Chiral intermediate, Pharmaceutical building block[2] |

Advanced Synthetic Methodologies

The synthesis of 3-aryl morpholines is notoriously challenging due to the risk of racemization at the alpha-chiral center. Two primary methodologies dominate the current literature:

-

The Chiral Pool Approach (Route A): Utilizes commercially available enantiopure amino acids (e.g., (S)-4-methoxyphenylglycine). This is the preferred industrial route due to its high enantiomeric fidelity and scalability.

-

The Petasis Borono-Mannich Approach (Route B): A multicomponent reaction utilizing aqueous glyoxal, arylboronic acids, and aminoethanols. Recent 2026 advancements have demonstrated that intermediate 2-hydroxy-3-arylmorpholines can be efficiently deoxygenated to yield the target morpholine[3]. However, this route often requires downstream chiral resolution if racemic aminoethanol is used.

Fig 1: Comparative synthetic workflows for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride.

Step-by-Step Experimental Protocol (Chiral Pool Route)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodology details the Route A synthesis, explicitly outlining the causality behind reagent selection and the in-process controls required to guarantee structural and stereochemical integrity.

Step 1: Chemoselective Reduction of the Amino Acid

-

Objective: Convert (S)-4-methoxyphenylglycine to (S)-2-amino-2-(4-methoxyphenyl)ethan-1-ol.

-

Procedure: Suspend (S)-4-methoxyphenylglycine (1.0 equiv) in anhydrous THF at 0 °C. Add NaBH₄ (2.5 equiv) in one portion. Slowly add a solution of Iodine (I₂, 1.0 equiv) in THF dropwise over 1 hour. Reflux the mixture for 12 hours, then carefully quench with Methanol until effervescence ceases.

-

Causality: The NaBH₄/I₂ system generates Borane (BH₃) in situ. BH₃ is a highly chemoselective electrophilic reducing agent that reduces the carboxylic acid to the alcohol without risking the racemization of the alpha-chiral center—a severe risk if harsher basic conditions or high temperatures were employed.

-

Self-Validation Check: Monitor via TLC (Ninhydrin stain). The reaction is complete when the baseline amino acid spot disappears entirely, replaced by a new, higher Rf spot (the amino alcohol).

Step 2: Schotten-Baumann Acylation and Cyclization

-

Objective: Form the (S)-5-(4-methoxyphenyl)morpholin-3-one lactam core.

-

Procedure: Dissolve the amino alcohol in a biphasic mixture of Dichloromethane (DCM) and 2M aqueous NaOH. Cool to 0 °C. Add Chloroacetyl chloride (1.1 equiv) dropwise. Stir vigorously for 4 hours at room temperature.

-

Causality: The biphasic Schotten-Baumann conditions ensure that the highly reactive chloroacetyl chloride selectively acylates the amine rather than the hydroxyl group. The intermediate chloroacetamide subsequently undergoes a base-promoted intramolecular Sₙ2 displacement, where the hydroxyl oxygen attacks the alkyl chloride to close the morpholine ring.

-

Self-Validation Check: Extract an aliquot of the organic layer for LC-MS analysis. The mass spectrum must show a dominant peak at m/z 208.1 [M+H]⁺, confirming the loss of HCl and H₂O during cyclization.

Step 3: Lactam Reduction

-

Objective: Reduce the morpholin-3-one to the target morpholine free base.

-

Procedure: Dissolve the lactam in anhydrous THF. Add Borane-THF complex (BH₃·THF, 3.0 equiv) at 0 °C. Heat to 65 °C for 8 hours. Quench cautiously with 1M HCl, then basify with NaOH and extract with Ethyl Acetate.

-

Causality: The lactam carbonyl must be completely reduced. BH₃·THF is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) because it is milder, avoids the potential reductive cleavage of the morpholine ether linkage, and flawlessly preserves the C3 stereocenter.

-

Self-Validation Check: Perform FT-IR spectroscopy on an evaporated aliquot of the extract. The complete disappearance of the strong lactam carbonyl stretch at ~1660 cm⁻¹ validates the success of the reduction.

Step 4: Anhydrous Salt Formation

-

Objective: Isolate the final product as a stable hydrochloride salt.

-

Procedure: Dissolve the free base in anhydrous Diethyl Ether. Dropwise, add a 4M solution of HCl in Dioxane (1.2 equiv) at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under high vacuum.

-

Causality: Utilizing anhydrous HCl in Dioxane prevents hydrate formation, ensuring the precipitation of a crisp, free-flowing, and highly pure crystalline hydrochloride salt suitable for long-term storage and precise molar dosing in subsequent drug discovery assays.

Analytical Characterization & Quality Control Standards

To certify the compound for advanced biochemical research, the following quantitative release specifications must be met.

Table 2: Analytical Release Specifications

| Quality Parameter | Analytical Method | Acceptance Criteria |

| Chemical Purity | RP-HPLC (UV detection at 254 nm) | ≥ 95.0% (Area Normalization) |

| Enantiomeric Excess (ee) | Chiral HPLC (e.g., Chiralcel OD-H column) | ≥ 98.0% |

| Structural Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Conforms to theoretical structure |

| Mass Confirmation | LC-MS (ESI+) | m/z 194.1 [M+H]⁺ (Free base mass) |

| Residual Solvents | Headspace GC-FID | Meets ICH Q3C guidelines |

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. URL: [Link]

-

Paromov, A. et al. (2026). "Aqueous glyoxal: a versatile synthon in heterocyclic synthesis." RSC Advances, 16, 9942-9990. URL: [Link]

An In-depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine HCl

Abstract

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and pharmaceutical development. Its unique structural framework, incorporating a morpholine ring, a chiral center, and a methoxyphenyl group, makes it a valuable building block for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a conceptual synthesis and characterization workflow, its primary applications in research and development, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the drug discovery and development sector who require a detailed understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

(S)-3-(4-Methoxyphenyl)morpholine HCl is the hydrochloride salt of the (S)-enantiomer of 3-(4-methoxyphenyl)morpholine. The morpholine ring, a saturated heterocycle containing both ether and amine functional groups, is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The presence of the 4-methoxyphenyl substituent and a defined stereocenter at the C3 position allows for specific interactions with biological targets.

Chemical Structure:

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-(4-methoxyphenyl)morpholine;hydrochloride | [2] |

| CAS Number | 1171560-33-0 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [3] |

| Molecular Weight | 229.71 g/mol | [3] |

| Appearance | Off-white to pale-yellow or beige solid | [3] |

| Purity | ≥ 95% | [3] |

| Storage Conditions | 0 - 8 °C, in a dry, cool, and well-ventilated place | [3][4][5] |

| SMILES | COC1=CC=C(C=C1)C2COCCN2.Cl | [2] |

| InChI Key | XQZMRYIDFXCERH-UHFFFAOYSA-N | [2] |

Conceptual Synthesis and Characterization

The synthesis of chiral morpholine derivatives is a critical task in organic chemistry. While the precise, proprietary synthesis for this specific compound is not publicly detailed, a conceptual workflow can be outlined based on established methodologies for creating substituted morpholines.

Conceptual Synthesis Workflow

The synthesis of 3-substituted morpholines can be achieved through various strategies, often involving the cyclization of an appropriate amino alcohol precursor. For an enantiomerically pure product like the (S)-isomer, the synthesis would typically start from a chiral building block or involve an asymmetric synthesis step.

Caption: Standard workflow for the analytical characterization of the final product.

Protocol Explanation:

-

High-Performance Liquid Chromatography (HPLC) : This is the primary technique for determining the purity of the compound. [6]A reversed-phase HPLC method with UV detection would quantify the main peak relative to any impurities, ensuring it meets the ≥95% purity threshold. [3]* Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound (229.71 g/mol for the hydrochloride salt), providing definitive evidence of its identity. [3][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the proposed structure of (S)-3-(4-Methoxyphenyl)morpholine.

-

Chiral HPLC : To confirm that the product is the correct (S)-enantiomer and to determine its enantiomeric purity, analysis on a chiral stationary phase is essential. This is a critical validation step for any stereospecific compound intended for pharmaceutical research.

Pharmacological Profile and Applications

(S)-3-(4-Methoxyphenyl)morpholine HCl is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block in the synthesis of more complex molecules. [2][3]The morpholine moiety is frequently incorporated into drug candidates to enhance properties like aqueous solubility, metabolic stability, and central nervous system (CNS) permeability. [1] Key Application Areas:

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. [3]The specific stereochemistry and functionality allow it to be incorporated into larger molecules designed to interact selectively with specific receptors or enzymes in the CNS. [1][2]* Biochemical Research : It serves as a valuable tool in studies investigating receptor interactions and enzyme activity. [2][3]By using this fragment in the design of molecular probes or inhibitor libraries, researchers can gain insights into cellular mechanisms and identify potential new therapeutic targets.

-

Organic Synthesis : Beyond its pharmaceutical applications, it is a useful building block for creating complex molecular architectures in broader organic synthesis projects. [3]

Caption: The role of the compound as an intermediate in the drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of (S)-3-(4-Methoxyphenyl)morpholine HCl is essential to ensure laboratory safety. The safety profile is based on data for the morpholine class of compounds and specific data for this hydrochloride salt.

Table 2: Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Warning | |

| Pictogram | Exclamation Mark | |

| Hazard Statements (H) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements (P) | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [4]* Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn. [4]* Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. [4] Storage:

-

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, at the recommended temperature of 0-8 °C. [3]* Keep away from incompatible substances such as strong oxidizing agents. [4]

Conclusion

(S)-3-(4-Methoxyphenyl)morpholine HCl is a high-value chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its defined stereochemistry and the presence of the pharmacologically relevant morpholine ring make it an essential tool for developing novel therapeutics, especially for neurological conditions. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to strict safety protocols, is paramount for its effective and safe utilization in a research and development setting.

References

-

J&K Scientific. 3-(4-Methoxyphenyl)Morpholine Hydrochloride | 1171560-33-0.

-

Chem-Impex. 3-(4-Methoxyphenyl)Morpholine Hydrochloride.

-

Sigma-Aldrich. 3-(4-METHOXYPHENYL)MORPHOLINE HCL | 1171560-33-0.

-

European Journal of Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. (2022).

-

Nexchem. SAFETY DATA SHEET - Morpholine.

-

PubChemLite. 3-(4-methoxyphenyl)thiomorpholine hydrochloride (C11H15NOS).

-

Fisher Scientific. SAFETY DATA SHEET.

-

Canada.ca. Hazardous substance assessment – Morpholine. (2025).

-

PubChem - NIH. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335.

-

Sigma-Aldrich. 3-(4-Methoxyphenyl)morpholine.

-

ChemicalBook. Morpholine - Safety Data Sheet.

-

PENTA s.r.o. Morpholine - SAFETY DATA SHEET. (2025).

-

Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. (2025).

-

PubChemLite. 3-(4-methoxyphenyl)morpholine (C11H15NO2).

-

Acros Pharmatech. 3-(4-Methoxyphenyl)morpholine hydrochloride.

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

-

ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. (2022).

-

ChemicalBook. (R)-3-Methylmorpholine hydrochloride synthesis.

-

ChemicalBook. Applications of Morpholine in Chemical Industry. (2019).

-

Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties.

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. (2023).

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024).

-

Organic Chemistry Portal. Morpholine synthesis.

-

Butlerov Communications. SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS. (2023).

-

PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-(4-Methoxyphenyl)morpholine hydrochloride [acrospharma.co.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 3-(4-methoxyphenyl)morpholine (C11H15NO2) [pubchemlite.lcsb.uni.lu]

Strategic Implementation of 3-(4-Methoxyphenyl)morpholine Chiral Building Blocks in GPCR Drug Discovery

Executive Summary: The Privileged Scaffold Paradigm

In modern medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." It seamlessly integrates an amine and an ether functional group within a six-membered heterocycle, fundamentally enhancing aqueous solubility and metabolic stability . However, as a Senior Application Scientist overseeing hit-to-lead optimization, I frequently emphasize that the true power of this scaffold is unlocked when chirality and aromaticity are introduced at the C3 position.

The 3-(4-methoxyphenyl)morpholine building block represents a masterclass in structural design. The 4-methoxyphenyl group provides an electron-rich aromatic system capable of

Pharmacodynamic Rationale: The Causality of Reduced Basicity

The strategic shift from traditional piperidine cores to chiral morpholine cores is not merely a structural tweak; it is a calculated physicochemical optimization.

Historically, antagonists targeting G-protein coupled receptors (GPCRs) relied heavily on piperidine scaffolds. Piperidines, possessing a pKa of ~10–11, are highly basic and remain protonated at physiological pH. This leads to promiscuous electrostatic interactions with off-target receptors (such as the D2 receptor) and hERG channels, creating severe toxicity liabilities.

By substituting the piperidine with a 3-aryl morpholine, the inductive electron-withdrawing effect of the morpholine oxygen depresses the basicity of the secondary amine, lowering its pKa to approximately 8.3 . This reduced basicity is the causal driver for the unprecedented selectivity profiles observed in modern drug candidates, preventing off-target binding while maintaining the necessary geometry for the primary target .

Pharmacodynamic rationale for chiral morpholines in D4 receptor antagonism.

Synthetic Methodology: The Petasis Borono-Mannich Assembly

Reliable, scalable synthesis of medium-sized chiral rings has historically bottlenecked library development. To construct the 3-(4-methoxyphenyl)morpholine core, we deploy a highly efficient, multi-component Petasis borono-Mannich reaction followed by a targeted deoxygenation sequence .

Experimental Protocol: Two-Pot Synthesis and Resolution

Objective: To synthesize the racemic 3-(4-methoxyphenyl)morpholine core with high functional group tolerance, followed by chiral resolution. Self-Validating System: This protocol incorporates strict LC-MS checkpoints to ensure intermediate formation before proceeding, preventing reagent waste and ensuring mechanistic fidelity .

Phase 1: Petasis Borono-Mannich Assembly

-

Reagent Preparation: In a round-bottom flask, dissolve 1,2-aminoethanol (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv) in a biphasic mixture of dichloromethane (DCM) and water.

-

Glyoxal Addition: Add aqueous glyoxal (40% w/w, 1.0 equiv) dropwise at room temperature.

-

Reaction Monitoring: Stir vigorously for 12–16 hours. Causality Check: The biphasic system prevents over-alkylation. Monitor via LC-MS for the disappearance of the boronic acid and the formation of the 2-hydroxy-3-(4-methoxyphenyl)morpholine intermediate .

-

Workup: Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Deoxygenation and Reduction 5. Mesylation/Elimination: Dissolve the crude intermediate in anhydrous DCM. Add triethylamine (Et₃N, 3.0 equiv) and cool to 0°C. Slowly add methanesulfonic anhydride (Ms₂O, 1.5 equiv) and stir for 2 hours. Causality Check: The hydroxyl group at C2 is a poor leaving group. Ms₂O converts it into a mesylate, which rapidly eliminates to form the 3,4-dihydro-2H-1,4-oxazine cyclic enamine [[1]]([Link]). 6. Hydride Reduction: Perform a solvent exchange to acetic acid. Portion-wise, add sodium triacetoxyborohydride (STAB, 2.0 equiv) at room temperature . 7. Quenching & Isolation: Once LC-MS confirms complete reduction, carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Phase 3: Chiral Resolution 8. Enantiomeric Separation: Dissolve the racemate in hot ethanol and add (D)-tartaric acid. Allow to cool slowly to selectively crystallize the desired (R) or (S) enantiomer. Alternatively, utilize preparative chiral HPLC for rapid separation.

Three-step synthetic workflow for 3-(4-methoxyphenyl)morpholine.

Case Study: Selective Dopamine D4 Receptor Antagonism

The practical value of chiral 3-aryl morpholines is best illustrated in neuropharmacology. The dopamine D4 receptor is a high-value target for treating schizophrenia, Parkinson's disease, and substance abuse disorders [[2]]([Link]).

Utilizing a chiral morpholine scaffold, researchers developed ML398 , a potent D4 probe molecule. The structure-activity relationship (SAR) studies confirmed that the (R)-enantiomer of the morpholine core is the active isomer, dictating the precise spatial arrangement required for receptor binding . In vivo, this morpholine-derived compound successfully reversed cocaine-induced hyperlocomotion at 10 mg/kg without triggering the extrapyramidal side effects associated with D2 receptor blockade .

Quantitative SAR Data: Receptor Selectivity Profile

The table below summarizes the binding affinities (

| Receptor Subtype | Binding Affinity ( | Inhibition Profile | Selectivity vs. D4 |

| Dopamine D4 | 36 | Potent Antagonist | Reference |

| Dopamine D1 | >20,000 | Inactive | >550-fold |

| Dopamine D2S | >20,000 | Inactive | >550-fold |

| Dopamine D2L | >20,000 | Inactive | >550-fold |

| Dopamine D3 | >20,000 | Inactive | >550-fold |

| Dopamine D5 | >20,000 | Inactive | >550-fold |

Data synthesized from the pharmacological evaluation of chiral morpholine D4 antagonists .

Conclusion

The 3-(4-methoxyphenyl)morpholine building block is not just a structural fragment; it is a strategic tool for mitigating off-target toxicity in drug discovery. By understanding the causality between the morpholine's reduced basicity and GPCR selectivity, and by employing robust, self-validating synthetic protocols like the Petasis borono-Mannich assembly, researchers can rapidly translate these chiral scaffolds into viable, safe therapeutic leads.

References

-

Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. URL:[Link]

-

Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. ResearchGate (Tetrahedron Letters). URL:[Link]

Sources

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride molecular weight and formula

An In-depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine Hydrochloride

Abstract

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted morpholine, it serves as a valuable building block for the synthesis of complex bioactive molecules. The morpholine ring is a privileged scaffold found in numerous approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive technical overview of (S)-3-(4-methoxyphenyl)morpholine hydrochloride, detailing its chemical properties, outlining a representative enantioselective synthesis pathway, defining robust analytical characterization protocols, and discussing its applications. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical & Physical Properties

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-(4-methoxyphenyl)morpholine. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both laboratory handling and potential pharmaceutical formulations. Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-(4-methoxyphenyl)morpholine;hydrochloride | [1] |

| CAS Number | 1171560-33-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [2] |

| Linear Formula | C₁₁H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 229.71 g/mol | [2][3] |

| Appearance | Off-white to pale-yellow or yellow-brown solid | [2][3] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8 °C, in a cool, dry, well-ventilated area | [2][3][4] |

| InChI Key | XQZMRYIDFXCERH-UHFFFAOYSA-N | [1][3][4] |

| SMILES | COC1=CC=C(C=C1)C2COCCN2.Cl | [1][4] |

Synthesis and Manufacturing

The synthesis of chiral 3-substituted morpholines is a critical challenge in organic chemistry. Direct synthesis of the enantiomerically pure form is highly preferred over classical resolution to ensure efficiency and atom economy. The following section outlines a representative, modern approach to the enantioselective synthesis of the morpholine core, which can be adapted for the specific target compound.

Causality in Synthetic Strategy

The chosen strategy involves a tandem hydroamination and asymmetric transfer hydrogenation. This approach is powerful because it constructs the heterocyclic ring and sets the stereocenter in a single, efficient sequence from a readily available aminoalkyne substrate. The use of a chiral Ruthenium catalyst is crucial for establishing the desired (S)-stereochemistry with high enantiomeric excess (ee). This method avoids protecting group manipulations and harsh conditions often associated with older synthetic routes, such as those starting from vicinal amino alcohols.[5]

Representative Enantioselective Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of (S)-3-aryl morpholines.

Caption: Generalized workflow for enantioselective morpholine synthesis.

Detailed Experimental Protocol (Representative)

-

Ring Formation (Hydroamination): To a solution of the appropriate aminoalkyne precursor in anhydrous toluene, add the hydroamination catalyst (e.g., Ti(NMe₂)₄). Heat the reaction mixture to 110 °C and monitor by TLC or LC-MS until the starting material is consumed, yielding the intermediate enamine.

-

Asymmetric Reduction: Cool the reaction mixture. In a separate flask, prepare the chiral catalyst solution by dissolving RuCl in acetonitrile. Add this solution to the enamine mixture, followed by the hydrogen source (e.g., a formic acid/triethylamine mixture). Stir at 40 °C until the reduction is complete.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure (S)-3-(4-methoxyphenyl)morpholine free base.

-

Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol. Cool the solution in an ice bath and add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final (S)-3-(4-Methoxyphenyl)morpholine hydrochloride as a solid.

Analytical Characterization & Quality Control

To ensure the identity, purity, and enantiomeric integrity of the final compound, a self-validating system of orthogonal analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they confirm the material meets the required specifications.

Quality Control Workflow

The following diagram outlines the logical flow for the comprehensive analysis of a synthesized batch of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride.

Caption: Quality control workflow for compound validation.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and connectivity of the molecule.

-

Methodology: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic peaks for the methoxy group (singlet, ~3.8 ppm), the aromatic protons, and the morpholine ring protons. The integration of these peaks should correspond to the number of protons in the structure.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: Use LC-MS with electrospray ionization (ESI) in positive mode. The resulting spectrum should show a prominent peak for the molecular ion [M+H]⁺ of the free base (C₁₁H₁₅NO₂) at m/z ≈ 194.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine chemical purity and enantiomeric excess.

-

Methodology (Purity): Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% TFA. Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm).

-

Methodology (Enantiomeric Excess): Use a chiral stationary phase column (e.g., Chiralpak). An isocratic mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive) is used to separate the (S) and (R) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

-

Applications in Research and Development

The morpholine heterocycle is a cornerstone in medicinal chemistry.[6] Its presence can improve the pharmacokinetic profile of a drug candidate. (S)-3-(4-Methoxyphenyl)morpholine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate.

-

Pharmaceutical Development: The primary application of this compound is as a key building block in the synthesis of novel pharmaceuticals.[1][2] Its structure is particularly relevant for creating agents that target the central nervous system, with researchers leveraging it in the design of compounds for neurological disorders.[1][2] The specific stereochemistry and the substituted phenyl ring allow for precise interactions with biological targets like receptors and enzymes.

-

Biochemical Research: It is used in structure-activity relationship (SAR) studies to probe receptor binding pockets and understand enzyme mechanisms.[1][2] By systematically modifying the core structure, researchers can develop more potent and selective therapeutic agents.

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a chiral scaffold for creating complex molecular architectures in broader organic synthesis.[2]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available safety data, the compound presents the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a refrigerator at 2-8 °C.[3]

Conclusion

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a specialized chemical intermediate with significant utility in drug discovery and organic synthesis. Its defined stereochemistry and functional groups make it an ideal starting point for constructing complex, biologically active molecules. A thorough understanding of its properties, synthetic routes, and analytical validation methods is critical for its effective application. By employing robust synthetic and quality control workflows, researchers can confidently utilize this compound to advance the development of next-generation therapeutics.

References

-

3-(4-Methoxyphenyl)morpholine hydrochloride. Acros Pharmatech. [Link]

-

4-(3-Methoxyphenyl)morpholine | C11H15NO2. PubChem, NIH. [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC, NIH. [Link]

-

Morpholine. Wikipedia. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC, NIH. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

- US4739051A - Preparation of morpholine.

Sources

Engineering the (S)-3-Arylmorpholine Scaffold: Pharmacophore Rationale, Asymmetric Synthesis, and Stability Profiling

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups is as critical as their chemical identity. The (S)-3-arylmorpholine scaffold has emerged as a privileged chiral intermediate, serving as the structural backbone for blockbuster therapeutics ranging from neurokinin-1 (NK1) receptor antagonists to epigenetic bromodomain (BET) inhibitors. This technical guide explores the causal relationship between the scaffold's stereochemistry and target engagement, provides a self-validating protocol for its asymmetric synthesis, and details the oxidative degradation pathways that must be mitigated during drug development.

Mechanistic Grounding: The Pharmacophore Role of (S)-3-Arylmorpholine

The selection of the 3-arylmorpholine ring system in drug design is not arbitrary; it is driven by a precise balance of physicochemical and spatial properties:

-

Physicochemical Balance: The morpholine ring offers a highly favorable balance of lipophilicity and aqueous solubility. The oxygen atom acts as a potent hydrogen bond acceptor, while the nitrogen provides basicity (pKa ~ 8.3). At physiological pH, the protonated nitrogen facilitates critical salt-bridge formations with target proteins while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Conformational Restriction & Vector Alignment: The 3-aryl substitution introduces a rigid, highly specific 3D vector. The (S)-stereocenter dictates the exact trajectory of this aryl group, which is often required to occupy deep, restrictive hydrophobic pockets.

-

Clinical Precedents: In the design of Aprepitant (an NK1 receptor antagonist), the (3S)-3-(4-fluorophenyl)morpholine core perfectly aligns the fluorophenyl ring into the deep hydrophobic pocket of the NK1 receptor, which is essential for its antiemetic efficacy[1][2]. Similarly, in the development of quinazoline-based BET family inhibitors targeting the BD1/BD2 domains of BRD4, the (S)-3-phenylmorpholine moiety demonstrates superior binding over its (R)-counterpart[3].

Stereochemical Impact on Target Binding

The causality of stereochemical preference is best illustrated by comparing the structure-activity relationship (SAR) data of the (S) and (R) enantiomers across different targets.

| Scaffold / Stereocenter | Target / Application | Binding Affinity / Efficacy Impact | Causality of Stereochemical Preference |

| (S)-3-phenylmorpholine | BRD4 (BD1/BD2 Domains) | ~4-fold increase in binding affinity vs (R)-enantiomer | Optimal vector alignment within the WPF shelf of the bromodomain[3]. |

| (R)-3-phenylmorpholine | BRD4 (BD1/BD2 Domains) | Baseline / Sub-optimal | Steric clash with hydrophobic pocket residues[3]. |

| (3S)-3-(4-fluorophenyl) | NK1 Receptor (Aprepitant) | Sub-nanomolar affinity ( | Perfect geometric complementarity with the deep hydrophobic pocket of NK1[1][2]. |

| (3R)-3-(4-fluorophenyl) | NK1 Receptor | >100-fold loss in affinity | Misalignment of the 4-fluorophenyl vector preventing key |

Synthetic Methodologies: Constructing the Core

The primary challenge in utilizing the (S)-3-arylmorpholine scaffold is achieving high enantiomeric excess (ee) during synthesis. The synthesis of (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one —the key intermediate for Aprepitant—serves as the benchmark process[2][4].

Standard resolving agents often fail to provide a sufficient thermodynamic driving force (

Experimental Protocol: Self-Validating Synthesis of (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

This protocol is designed as a self-validating system to ensure stereochemical integrity is maintained throughout the workflow.

Phase 1: Diastereomeric Salt Resolution

-

Preparation: Dissolve 1.0 eq of racemic (±)-N-benzyl-2-(4-fluorophenyl)glycinamide in a mixture of acetonitrile and water (9:1 v/v) at 60°C.

-

Resolution: Slowly add 0.5 eq of (+)-DPTTA.

-

Crystallization: Cool the mixture linearly to 20°C over 4 hours. Filter the resulting precipitate and wash with cold acetonitrile.

-

Validation Checkpoint (Critical): Isolate a 10 mg aliquot of the crystalline salt, free-base with 1M NaOH, extract into EtOAc, and analyze via Chiralcel OD-H HPLC. Proceed to Phase 2 only if ee > 98.0%.Trustworthiness: This self-validating step prevents the carryover of the (R)-diastereomer, which would otherwise propagate through the synthesis, generate downstream diastereomeric impurities (e.g., (2R,3R) or (2S,3R) forms), and exponentially complicate late-stage API purification[4].

Phase 2: Alkylation and Stereocontrolled Cyclization

5. Free-Basing: Suspend the validated (S)-salt in MTBE and wash with 1M aqueous NaOH to liberate the free amine. Dry the organic layer over anhydrous

Synthetic workflow for (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one via chiral resolution.

Degradation & Stability Profiling

While the (S)-3-arylmorpholine scaffold is pharmacologically privileged, it carries specific metabolic and chemical liabilities that must be profiled during forced degradation studies.

Oxidative Liability: The electron-rich morpholine nitrogen is highly susceptible to reactive oxygen species (ROS) or peroxides present in formulation excipients.

-

Causality behind degradation: Upon oxidation, the nitrogen forms an N-oxide intermediate. The localized positive charge on the nitrogen weakens the adjacent C-N bonds. Under thermal stress, this triggers a novel elimination/addition cascade, irreversibly opening the morpholine ring and ablating target binding affinity[5][6].

-

Analytical Profiling: LC-Q-TOF-MS/MS must be utilized to monitor these primary degradation products. Substructural LC/MS profiling is the gold standard for identifying the exact site of ring opening, allowing formulators to implement appropriate antioxidant strategies (e.g., adding EDTA or storing under anaerobic/light-protected conditions)[5][6].

References

-

US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists - Google Patents. 1

-

Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method | Request PDF - ResearchGate.5

-

Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912 - ResearchGate. 6

-

Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC. 3

-

An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist | Organic Process Research & Development - ACS Publications. 2

-

WO2012146692A1 - Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant - Google Patents. 4

Sources

- 1. US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012146692A1 - Novel intermediates for the preparation of highly pure aprepitant or fosaprepitant - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

Foreword

This document provides a comprehensive safety and handling guide for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride (CAS No. 1171560-33-0), a key intermediate compound in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's risk profile, grounded in its chemical properties and the established data of its parent heterocycle, morpholine. The protocols and insights herein are intended to foster a proactive safety culture and ensure the well-being of laboratory personnel.

Compound Profile and Application

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a substituted morpholine derivative recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis.[1] Its molecular structure is a valuable scaffold for developing novel therapeutic agents, with researchers leveraging it in the design of compounds targeting neurological disorders.[1][2] As a hydrochloride salt, the compound generally exhibits improved stability and solubility in aqueous media compared to its free base form, enhancing its utility in laboratory settings.[1]

| Identifier | Data |

| IUPAC Name | (3S)-3-(4-methoxyphenyl)morpholine;hydrochloride |

| CAS Number | 1171560-33-0[1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl[1] |

| Molecular Weight | 229.71 g/mol [1][3] |

| Appearance | Pale-yellow to yellow-brown or off-white/beige solid[1][3] |

| Primary Application | Intermediate in pharmaceutical and biochemical research[1][2] |

Hazard Identification and GHS Classification

The primary documented hazards for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride are related to irritation. However, a comprehensive risk assessment necessitates considering the more extensive and severe hazards associated with the parent morpholine structure.

GHS Classification for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride

This compound is classified as a warning-level hazard, primarily causing irritation upon contact.

| GHS Classification | Code | Description |

| Pictogram | Exclamation Mark | |

| Signal Word | Warning [3] | |

| Hazard Statements | H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3][4] | |

| H319 | Causes serious eye irritation[3][4] | |

| H335 | May cause respiratory irritation[3] | |

| Precautionary Statements | P264 | Wash hands and face thoroughly after handling[4] |

| P280 | Wear protective gloves, eye protection[3][4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4] |

Inferred Hazards from the Morpholine Core Structure

The parent compound, morpholine (CAS 110-91-8), is a well-studied chemical with a more severe hazard profile. Its properties, including flammability and corrosivity, should be considered when handling any morpholine derivative, as the free base could be liberated or similar reactivity could be present.[5] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, affecting its basicity and reactivity compared to other secondary amines.[5]

| GHS Classification (Morpholine) | Code | Description |

| Pictograms | Flame, Corrosion, Skull and Crossbones | |

| Signal Word | Danger [6] | |

| Hazard Statements | H226 | Flammable liquid and vapour[6][7] |

| H302+H332 | Harmful if swallowed or if inhaled[7] | |

| H311 | Toxic in contact with skin[7] | |

| H314 | Causes severe skin burns and eye damage[6][7] |

Given this information, it is scientifically prudent to treat (S)-3-(4-Methoxyphenyl)morpholine hydrochloride with a higher degree of caution than its specific SDS may imply, particularly regarding potential skin/eye damage and the handling of its non-salt (free base) form.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before any laboratory work begins. The following workflow illustrates the logical progression from identifying the chemical to implementing appropriate safety measures.

Caption: Step-by-step workflow for safe weighing and handling.

Detailed Steps:

-

Preparation: Before retrieving the compound from storage, don all required PPE. Prepare the fume hood by ensuring the sash is at the appropriate working height and airflow is optimal.

-

Weighing: Carefully transfer the required amount of the solid from its storage container to a tared weigh paper or anti-static dish on an analytical balance located within the fume hood.

-

Transfer: Gently fold the weigh paper and transfer the solid into a labeled vial suitable for your stock solution.

-

Dissolution: Add the desired solvent to the vial using a calibrated pipette. Securely cap the vial.

-

Mixing: Mix the solution using a vortex or sonicator until all solid has dissolved.

-

Cleanup: Dispose of the used weigh paper and any contaminated consumables (e.g., pipette tips, gloves) in the designated solid chemical waste container.

-

Storage: Store the newly prepared stock solution in a clearly labeled container at the recommended temperature (2-8°C).

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following decision tree outlines the immediate actions required.

Caption: Decision logic for first aid response to exposure.

-

Skin Contact: As per H315, immediately wash the affected area with copious amounts of water and soap for at least 15 minutes. [4]Remove any contaminated clothing. If irritation persists, seek medical advice. [4]* Eye Contact: This is a critical exposure route (H319). Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [4]Remove contact lenses if it is safe to do so. [4]It is imperative to seek immediate medical attention. [4]* Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult or respiratory irritation (H335) is apparent, seek medical attention.

-

Ingestion: As the compound is harmful if swallowed (H302), rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

References

-

The Good Scents Company. (n.d.). Morpholine. Retrieved from [Link]

-

MsdsDigital.com. (2019). MORPHOLINE SDS. Retrieved from [Link]

- Acros Organics. (2016). Safety Data Sheet: Morpholin-3-one.

-

Penta s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine.

- TCI America. (2020). Safety Data Sheet: Morpholine.

-

Nexchem Ltd. (2019). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety data sheet: Morpholine.

-

Health Canada. (2025). Hazardous substance assessment – Morpholine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereoisomers of 3-(4-Methoxyphenyl)morpholine

Executive Summary

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in potency, efficacy, and toxicity. This guide provides a comprehensive technical overview of the (S)- and (R)-enantiomers of 3-(4-Methoxyphenyl)morpholine, a substituted morpholine derivative with potential applications in neuroscience research due to its structural similarity to compounds targeting monoamine transporters. We will explore the critical differences between these stereoisomers, covering their synthesis, analytical separation, and the underlying principles of their anticipated differential pharmacology. This document serves as a foundational resource for researchers engaged in the design and development of novel CNS-active agents.

Introduction to Chirality in 3-Aryl-Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When substituted at the 3-position with an aryl group, as in 3-(4-Methoxyphenyl)morpholine, a stereocenter is created. This gives rise to two distinct enantiomers: (S)-3-(4-Methoxyphenyl)morpholine and (R)-3-(4-Methoxyphenyl)morpholine.

The spatial orientation of the 4-methoxyphenyl group relative to the morpholine ring is the sole difference between the (S) and (R) forms. However, this subtle structural variance is critical. Biological targets, such as receptors and transporters, are themselves chiral environments. The specific three-dimensional conformation of a ligand determines the quality of the fit within a binding pocket, analogous to a key fitting into a lock. Consequently, one enantiomer (the eutomer) may bind with high affinity and elicit a desired pharmacological response, while the other (the distomer) may be significantly less active, inactive, or even mediate off-target effects or toxicity. Understanding and controlling the stereochemistry of these compounds is therefore paramount in drug discovery.

Caption: Mirror-image relationship of (S)- and (R)-enantiomers.

Enantioselective Synthesis Strategies

The generation of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. For 3-aryl-morpholines, several strategies can be employed to achieve high enantiomeric purity.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials. For instance, a synthesis could commence from a chiral amino alcohol. The inherent stereochemistry of the starting material directs the formation of the desired morpholine enantiomer.

Asymmetric Catalysis

A more versatile strategy involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of 3-substituted morpholines, an asymmetric transfer hydrogenation of a suitable precursor can be highly effective.

Workflow: Asymmetric Synthesis of (S)-3-Aryl-Morpholines

This workflow exemplifies a general approach using a chiral ruthenium catalyst.

Caption: Asymmetric synthesis workflow for 3-substituted morpholines.

Protocol: Asymmetric Transfer Hydrogenation

Causality: A tandem approach combining hydroamination and asymmetric transfer hydrogenation provides an efficient route to enantiomerically enriched 3-substituted morpholines from aminoalkyne substrates. The choice of a chiral Ruthenium catalyst, such as one complexed with (S,S)-Ts-DPEN, is critical. The specific geometry and electronic properties of the catalyst create a chiral pocket that forces the hydrogenation to occur from a specific face of the enamine intermediate, yielding predominantly one enantiomer. Hydrogen-bonding interactions between the substrate's oxygen and the catalyst's ligand are crucial for achieving high enantioselectivity.

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-purged glovebox, add the N-protected aminoalkyne substrate and the chiral Ru-catalyst to a dry, argon-flushed reaction vessel.

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., dichloromethane) followed by a hydrogen source, such as a formic acid/triethylamine mixture.

-

Reaction Execution: Seal the vessel and stir the mixture at the designated temperature (e.g., 28 °C) for the required time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-protected morpholine via flash column chromatography.

-

Deprotection: Treat the purified intermediate with a suitable deprotecting agent (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the final enantiomerically pure 3-aryl-morpholine.

Analytical Methods for Enantiomeric Discrimination

Distinguishing and quantifying the (S)- and (R)-enantiomers is essential for quality control and for correlating specific biological activity to a single isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. One enantiomer will have a stronger interaction with the CSP and thus a longer retention time, allowing for separation.

Protocol: Chiral HPLC Separation

Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile for separating a wide range of chiral compounds, including those with aromatic groups and heteroatoms like 3-(4-Methoxyphenyl)morpholine. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide polymer. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) modifies these interactions to optimize resolution.

Step-by-Step Methodology:

-

Column Selection: Select a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve the peak shape of basic analytes.

-

System Equilibration: Install the column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the racemic 3-(4-Methoxyphenyl)morpholine in the mobile phase.

-

Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram using a UV detector (e.g., at 225 nm).

-

Analysis: The two enantiomers will appear as distinct peaks with different retention times. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Table 1: Representative Chiral HPLC Separation Data

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 225 nm |

| Retention Time (R-enantiomer) | 8.5 min (hypothetical) |

| Retention Time (S-enantiomer) | 10.2 min (hypothetical) |

| Resolution (Rs) | > 2.0 (hypothetical) |

Vibrational Circular Dichroism (VCD)

While HPLC separates enantiomers, VCD is a powerful spectroscopic technique that can determine the absolute configuration (i.e., definitively identify which peak is R and which is S) without the need for X-ray crystallography. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be unambiguously assigned.

Differential Pharmacology and Structure-Activity Relationships (SAR)

While specific pharmacological data for the individual enantiomers of 3-(4-Methoxyphenyl)morpholine are not extensively published, we can infer likely activity based on its structural similarity to phenmetrazine and other monoamine transporter (MAT) ligands. MATs—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are key targets for drugs treating depression, ADHD, and other neurological disorders.

The stereochemistry of ligands that bind to MATs is known to be a critical determinant of their potency and selectivity. For example, in related tropane-based ligands, subtle changes to the stereochemistry and substituent positioning can dramatically shift the binding profile between DAT, NET, and SERT.

Hypothesized SAR for 3-(4-Methoxyphenyl)morpholine Enantiomers:

-

Binding Orientation: The (S) and (R) enantiomers will present the 4-methoxyphenyl group in different spatial vectors within the transporter binding site. One orientation will likely achieve more favorable hydrophobic and/or π-π stacking interactions with key amino acid residues (e.g., tyrosine, phenylalanine) in the binding pocket, leading to higher affinity.

-

Potency at MATs: It is highly probable that one enantiomer will be significantly more potent as an inhibitor of dopamine and/or norepinephrine reuptake than the other. The structure-activity relationships for many cathinone and phenmetrazine analogs show that substitution patterns on the aromatic ring heavily influence potency at DAT and NET.

-

Selectivity Profile: The differential fit may also govern selectivity. For instance, the (S)-enantiomer might be a potent and selective DAT/NET inhibitor, while the (R)-enantiomer could be weaker or exhibit a different selectivity profile (e.g., targeting SERT or other receptors). This stereochemical differentiation is a key opportunity for fine-tuning the pharmacological profile of a lead compound.

Conclusion and Future Directions

The (S)- and (R)-enantiomers of 3-(4-Methoxyphenyl)morpholine are distinct chemical entities with unique three-dimensional structures. This guide has detailed the importance of stereochemistry in this scaffold, outlining robust methods for their enantioselective synthesis and analytical separation. Based on extensive precedent in medicinal chemistry, it is virtually certain that these enantiomers will exhibit different pharmacological profiles, likely at the monoamine transporters.

For drug development professionals, the path forward is clear: the synthesis and separation of the individual (S)- and (R)-enantiomers are necessary first steps. Subsequent in vitro pharmacological profiling, including binding and functional uptake assays at DAT, NET, and SERT, will elucidate their distinct potencies and selectivities. This empirical data is essential for identifying the eutomer and advancing the development of a potentially novel CNS therapeutic agent with an optimized efficacy and safety profile.

References

- American Chemical Society. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine.

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.

- Bax, B., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).

- Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.

- JASCO. (2025, December 3). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.

- Brandt, S. D., et al. (2018, February 15). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed.

- Meher, C. P., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.

- Nicolescu, A., & Pânzariu, A. (2025, August 6). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate.

- Polavarapu, P. L. (2016, August 12). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.

- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. Journal of Organic Chemistry, 81, 8696-8709.

- Singh, H., et al. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.

- Fan, T. (2015, November 16). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography.

- Benchchem. (n.d.). A Comparative Analysis of 3-Propylmorpholine and 4-Propylmorpholine for Researchers and Drug Development Professionals.

- Howson, W., et al. (1988, February). *Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,

The Strategic Incorporation of 3-Substituted Morpholines in Modern Drug Discovery: A Technical Guide

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. While N- and 2-substituted morpholines have been extensively explored, the 3-substituted morpholine motif has emerged as a critical, yet nuanced, structural element in the design of highly selective and potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the applications of 3-substituted morpholines in medicinal chemistry. We will delve into the synthetic strategies for accessing these chiral building blocks, explore the profound impact of stereochemistry on their biological activity, and analyze their role in the development of targeted therapies, with a particular focus on kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the 3-substituted morpholine scaffold in their own research endeavors.

Introduction: The Rise of the 3-Substituted Morpholine Scaffold

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a recurring feature in a multitude of approved and experimental drugs.[1][2] Its inherent polarity, conferred by the ether and secondary amine functionalities, often leads to improved pharmacokinetic profiles.[3] The substitution pattern on the morpholine ring dictates its three-dimensional shape and its potential interactions with biological targets. While N-substitution is a common strategy for modulating basicity and introducing diverse side chains, and 2-substitution has been widely employed, the strategic placement of a substituent at the 3-position offers a unique vector for exploring chemical space and achieving target-specific interactions.

The introduction of a substituent at the 3-position creates a chiral center, making the stereoselective synthesis and the evaluation of individual enantiomers a critical aspect of drug development. This guide will explore the methodologies to achieve this and the significant impact of stereochemistry on the biological activity of these compounds.

Enantioselective Synthesis of 3-Substituted Morpholines: Key Methodologies

The synthesis of enantiomerically pure 3-substituted morpholines is paramount to understanding their structure-activity relationships (SAR) and for the development of stereochemically defined drug candidates. Several synthetic strategies have been developed to access these valuable building blocks.

Ring-Opening of Activated Aziridines

One of the most effective methods for the enantioselective synthesis of 3-substituted morpholines involves the regioselective ring-opening of an N-activated aziridine with an organocuprate reagent. This approach, followed by a ring annulation reaction, provides a versatile route to a variety of 3-substituted morpholines with high enantiopurity.[4][5][6]

A key advantage of this methodology is the use of the 2-benzothiazolesulfonyl (Bts) group for aziridine activation. The Bts group can be cleaved under very mild conditions, preserving the integrity of other functional groups within the molecule.[4][5][6]

Experimental Protocol: Synthesis of Enantiopure (R)-3-Phenylmorpholine (A Representative Example)

This protocol is adapted from the work of Bornholdt et al. and demonstrates the key steps in the synthesis of an enantiopure 3-substituted morpholine.[4]

Step 1: Ring-Opening of N-Bts-aziridine

-

To a solution of N-Bts-(R)-2-vinylaziridine (1.0 eq) in dry THF (0.1 M) at -78 °C under an inert atmosphere, add CuCN (0.1 eq) and LiCl (0.2 eq).

-

Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ring-opened product.

Step 2: Ozonolysis and Reduction

-

Dissolve the product from Step 1 in a mixture of CH2Cl2 and MeOH (1:1, 0.05 M) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add NaBH4 (3.0 eq) portion-wise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with CH2Cl2 (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

The crude alcohol is used in the next step without further purification.

Step 3: Intramolecular Cyclization

-

To a solution of the crude alcohol from Step 2 in dry THF (0.1 M) at 0 °C, add NaH (60% dispersion in mineral oil, 1.5 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction to reflux for 6 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract with ethyl acetate (3 x 40 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-Bts protected 3-phenylmorpholine.

Step 4: Deprotection

-

To a solution of the N-Bts protected morpholine in a mixture of THF and water (4:1, 0.1 M), add 2-mercaptoacetic acid (5.0 eq) and LiOH (4.0 eq).

-

Stir the reaction at room temperature for 3 hours.

-

Dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford (R)-3-phenylmorpholine.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

Another elegant approach for the enantioselective synthesis of 3-substituted morpholines is a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[5] This method is highly efficient and tolerates a wide range of functional groups. A crucial aspect of this reaction is the hydrogen-bonding interaction between the oxygen atom of the substrate and the chiral Ru catalyst, which is essential for achieving high enantioselectivity.[5]

Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Caption: A one-pot synthesis of enantiopure 3-substituted morpholines.

The Critical Role of Stereochemistry in Biological Activity

As with most chiral drug molecules, the stereochemistry of 3-substituted morpholines plays a pivotal role in their biological activity.[7] The spatial arrangement of the substituent at the 3-position can significantly influence how the molecule binds to its biological target, affecting its potency, selectivity, and even its metabolic profile. The differential activity of stereoisomers underscores the importance of developing enantioselective syntheses and evaluating the biological properties of each enantiomer individually.[1]

While direct comparative studies for a wide range of 3-substituted morpholines are not always available in the public domain, the principles of stereoselectivity in drug action are well-established. For instance, in a series of 3-substituted morpholine derivatives designed as Kv1.5 channel inhibitors, specific stereoisomers were found to be significantly more potent than their counterparts, highlighting the importance of a defined three-dimensional structure for optimal interaction with the ion channel.[8]

Applications in Medicinal Chemistry: A Focus on Targeted Therapies

The 3-substituted morpholine scaffold has found broad application in the development of a diverse range of therapeutic agents. Its ability to introduce a chiral center and a specific vector for interaction with biological targets makes it a valuable tool for medicinal chemists.

Kinase Inhibitors: A Prominent Application

A significant area where 3-substituted morpholines have made a substantial impact is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The morpholine moiety, in general, is known to interact with the hinge region of the ATP-binding pocket of many kinases, and the 3-substituent can be used to achieve isoform selectivity and enhance potency.[3]

PI3K/mTOR Pathway Inhibitors:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several potent and selective PI3K/mTOR inhibitors incorporating a 3-substituted morpholine have been developed.[9]

For example, the introduction of an alkyl group at the 3-position of the morpholine ring in certain series of PI3K/mTOR inhibitors has been shown to increase anticancer activity.[9] This is attributed to the substituent occupying a specific hydrophobic pocket within the kinase domain, thereby enhancing the binding affinity of the inhibitor.

Signaling Pathway of PI3K/mTOR and Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by 3-substituted morpholine derivatives.

Other Therapeutic Areas

Beyond kinase inhibition, 3-substituted morpholines have shown promise in a variety of other therapeutic areas:

-

Antidepressants: The approved drug Phendimetrazine , a sympathomimetic amine, is a 3,4-dimethyl-2-phenylmorpholine that acts as a norepinephrine-dopamine releasing agent. While not solely a 3-substituted morpholine, the methyl group at the 3-position is crucial for its activity.

-

Kv1.5 Channel Inhibitors: As mentioned earlier, 3-morpholine linked aromatic-imino-1H-indoles have been designed as novel inhibitors of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation.[8]

-

Anticancer Agents: A variety of 3-substituted morpholine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of other kinases and interference with cell cycle progression.[3][9]

Structure-Activity Relationship (SAR) Insights